6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Description
6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research has shown that derivatives of this compound, particularly those with modifications in the quinoline and piperazine moieties, demonstrate significant antibacterial activity. For instance, a study by Taguchi et al. (1992) synthesized a series of tetracyclic quinolone antibacterials, revealing that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the synthesis of compounds with novel tetracyclic structures and their in vitro antibacterial effectiveness, suggesting their potential as antibacterial agents (Taguchi et al., 1992).
Antioxidant and Anti-inflammatory Activities
Al-Ghorbani et al. (2015) synthesized novel piperazine analogues bearing quinoline and pyridine moieties, evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds showed promising activity, indicating the potential therapeutic applications of such derivatives in treating conditions associated with oxidative stress and inflammation (Al‐Ghorbani et al., 2015).
Serotonin Receptor Ligands
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified as having high binding affinities for the 5-HT(6) serotonin receptor, suggesting their potential use in neuropsychiatric disorders. Park et al. (2011) noted that certain derivatives, particularly those with modifications at the arylsulfonyl moiety, exhibit high binding affinity and selectivity over other serotonin and dopamine receptors, demonstrating their potential as therapeutic agents for conditions involving serotonin receptors (Park et al., 2011).
Anticancer Activities
Solomon et al. (2019) focused on the synthesis and evaluation of 4-aminoquinoline derivatives for anticancer activities. They identified compounds with significant cytotoxicity against breast cancer cell lines, highlighting the compound's potential as an effective and safe anticancer agent. The study emphasizes the utility of integrating quinoline derivatives in developing new therapeutic agents for cancer treatment (Solomon et al., 2019).
Corrosion Inhibition
El faydy et al. (2020) investigated 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives for steel in HCl electrolyte. The study demonstrated that these compounds significantly improve the anti-corrosion properties of steel, suggesting their potential industrial applications in protecting metals from corrosion (El faydy et al., 2020).
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-29-19-5-3-18(4-6-19)23-10-12-24(13-11-23)30(27,28)20-14-16-2-7-21(26)25-9-8-17(15-20)22(16)25/h3-6,14-15H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHEQZCRBYXDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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